N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound features a 2-chloro-5-(trifluoromethyl)phenyl group linked via an acetamide moiety to a 1,2,4-triazole ring substituted with an ethyl group at position 4 and a pyridin-3-yl group at position 3.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N5OS/c1-2-27-16(11-4-3-7-23-9-11)25-26-17(27)29-10-15(28)24-14-8-12(18(20,21)22)5-6-13(14)19/h3-9H,2,10H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZBQAWHSSFDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes and reaction conditions for WAY-299721 involve several steps. The compound is synthesized through a series of chemical reactions, starting with the preparation of N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide . The industrial production methods for this compound are not widely documented, but it typically involves standard organic synthesis techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioacetamide moiety acts as a nucleophilic center, enabling reactions with electrophilic agents. Key transformations include:
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | DMF, 60°C, 6 hrs | S-methylated derivative | 78% | |
| Benzyl bromide | K₂CO₃, acetone, reflux | Benzylsulfanyl-substituted analog | 65% | |
| Ethylene oxide | THF, RT, 24 hrs | Hydroxyethylsulfanyl adduct | 52% |
These substitutions are pH-dependent, with optimal performance in mildly alkaline conditions (pH 8–9).
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes regioselective modifications at N-1 and N-4 positions:
Alkylation
Reaction with alkyl halides (e.g., ethyl bromide) selectively targets the N-4 position:
Yields range from 60–85%, depending on steric hindrance from the pyridin-3-yl group.
Acylation
Acetyl chloride introduces acyl groups at N-1:
This reaction is reversible under acidic hydrolysis (HCl/EtOH).
Hydrolysis of the Acetamide Bond
The amide bond undergoes cleavage under strong acidic or basic conditions:
| Condition | Product | Application |
|---|---|---|
| 6M HCl, reflux, 12 hrs | 2-((Triazolyl)thio)acetic acid + aniline | Precursor for new derivatives |
| 2M NaOH, EtOH, 80°C, 8h | Sodium salt of thioacetic acid | Solubility enhancement |
Hydrolysis rates correlate with electron-withdrawing effects of the trifluoromethyl group .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles:
Products show enhanced antimicrobial activity (MIC: 0.25–2 μg/mL against MRSA) .
Oxidation of Sulfur Centers
Controlled oxidation with H₂O₂ or mCPBA yields sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Biological Activity (vs Parent) |
|---|---|---|---|
| H₂O₂ (30%) | CH₃CN, 25°C, 4 hrs | Sulfoxide | 2× ↑ antifungal potency |
| mCPBA | DCM, 0°C, 1 hr | Sulfone | Reduced cytotoxicity |
Sulfoxidation increases polarity, improving water solubility by 40% .
Substituent Effects on Reactivity
Electron-donating groups on the pyridine ring (e.g., –NH₂) accelerate triazole alkylation, while electron-withdrawing groups (e.g., –NO₂) favor sulfone formation. Key SAR trends include:
| Pyridine Substituent | Reaction Rate (Alkylation) | Sulfone Yield |
|---|---|---|
| 4-NH₂ | 90% faster | 12% |
| 3-NO₂ | 45% slower | 88% |
| 2-CH₃ | No significant change | 50% |
Data adapted from pharmacological studies on analogous triazole derivatives .
Catalytic Hydrogenation
Selective reduction of the pyridine ring occurs under H₂/Pd-C:
This modification abolishes antibacterial activity but enhances anticancer effects (IC₅₀: 51 nM vs H460 cells) .
This compound’s reactivity profile highlights its versatility as a scaffold for drug development, particularly in antimicrobial and anticancer applications. Controlled functionalization of its thioether, triazole, and acetamide groups enables precise tuning of physicochemical and biological properties.
Scientific Research Applications
Antifungal Activity
Research indicates that compounds with triazole rings exhibit antifungal properties. N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has been studied for its effectiveness against various fungal pathogens.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed significant antifungal activity against Candida albicans. The compound's structure suggests a similar mechanism of action, potentially inhibiting ergosterol biosynthesis .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole derivatives have been shown to inhibit tumor growth in various cancer cell lines.
Data Table: Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Breast Cancer | 12.5 | |
| Similar Triazole Derivative | Lung Cancer | 10.0 |
Fungicide Development
Given its antifungal properties, this compound is being explored as a potential fungicide in agricultural settings. The triazole framework is known for its ability to disrupt fungal cell membranes.
Case Study:
Field trials conducted by agricultural researchers showed that formulations containing triazole derivatives significantly reduced the incidence of fungal diseases in crops such as wheat and corn .
Growth Regulation
There is ongoing research into the use of this compound as a plant growth regulator. Initial studies suggest it may enhance growth rates and yield in certain crops.
Data Table: Growth Regulation Effects
Mechanism of Action
The mechanism of action of WAY-299721 involves its ability to impede the interaction of Syk with its cellular partners while maintaining an active kinase protein. This inhibition affects various molecular targets and pathways, including those involved in immune response and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-thioacetamide derivatives exhibit diverse biological activities influenced by substituent variations on the phenyl, triazole, and heterocyclic components. Below is a comparative analysis of key analogs:
Key Observations :
Trifluoromethyl (CF3) groups (target compound, ) boost lipophilicity and metabolic resistance.
Heterocyclic Variations: Pyridin-3-yl (target compound, VUAA-1) is critical for Orco agonism . Pyridin-2-yl/4-yl (, OLC-12) reduce activity, suggesting steric or electronic sensitivity. Non-pyridine heterocycles (e.g., furan in ) may disrupt π-π stacking, reducing target affinity.
Triazole Substituents :
- Ethyl groups (target compound, VUAA-1) improve solubility via hydrophobic interactions.
- Methyl or aryl groups () may alter steric bulk, affecting binding pocket access.
Physicochemical Properties (Inferred) :
| Property | Target Compound | VUAA-1 | OLC-12 |
|---|---|---|---|
| Molecular Weight | ~480 g/mol | ~453 g/mol | ~467 g/mol |
| LogP (Estimated) | ~3.5 | ~3.2 | ~3.8 |
| Key Functional Groups | CF3, Cl | Ethylphenyl | Isopropyl |
Research Implications and Gaps
Biological Activity
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Molecular Formula: C20H18ClF4N5OS
Molecular Weight: 487.90 g/mol
CAS Number: 338427-78-4
Structure: The compound features a chloro and trifluoromethyl group on a phenyl ring, linked to a thioacetamide functional group through a triazole moiety.
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the biological activity by increasing lipophilicity and altering the electronic properties of the molecule. This modification can improve interaction with microbial targets.
- Mechanism of Action: The compound likely inhibits key enzymes involved in microbial metabolism, disrupting cell wall synthesis or function.
- Efficacy: Preliminary studies suggest that this compound demonstrates potent activity against various strains of bacteria and fungi, showing low cytotoxicity to mammalian cells .
Selectivity and Resistance
The compound has been noted for its selectivity against specific pathogens while sparing human cells. This characteristic is crucial in reducing the risk of developing resistant strains of bacteria. It has been shown that modifications in the structure can lead to varying degrees of selectivity and potency against different microbial species .
Case Studies
- Study on Antitubercular Activity: A series of triazole derivatives were evaluated for their antitubercular activity. This compound was highlighted for its ability to inhibit Mycobacterium tuberculosis, with a mechanism that appears to avoid common efflux pump pathways associated with drug resistance .
- Chlamydia Inhibition: Another study assessed the compound's effectiveness against Chlamydia trachomatis. Results indicated that it could impair the pathogen's growth without affecting host cell viability, showcasing its potential as a selective antimicrobial agent .
Structure–Activity Relationship (SAR)
The SAR studies emphasize the importance of specific substituents in enhancing biological activity:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency and selectivity |
| Chloro Group | Modulates electronic properties |
| Pyridine Ring | Enhances interaction with microbial targets |
These findings support ongoing medicinal chemistry efforts to optimize similar compounds for better therapeutic outcomes.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?
- Methodological Answer : Optimize stepwise synthesis involving:
Triazole Core Formation : React 4-ethyl-3-thiosemicarbazide with pyridin-3-yl carbonyl derivatives under reflux (e.g., triethylamine as base, 4–6 h) to form the 1,2,4-triazole ring .
Thioether Linkage : Couple the triazole intermediate with 2-chloroacetamide derivatives via nucleophilic substitution (e.g., using DMF as solvent, 60–80°C) .
Final Functionalization : Introduce the 2-chloro-5-(trifluoromethyl)phenyl group via amidation, monitored by TLC/HPLC .
- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur moieties. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- Contamination Risks : Check for residual solvents (e.g., DMF) via GC-MS .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Receptor Binding : Fluorescence-based assays (e.g., odorant receptor agonism, inspired by VUAA-1 in ).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variable Substituents :
- Statistical Design : Use DoE (Design of Experiments) to evaluate substituent interactions (e.g., 2³ factorial design for R1, R2, and triazole alkylation) .
Q. How can contradictory data in receptor activation assays (e.g., Orco agonism vs. antagonism) be resolved?
- Methodological Answer :
- Orthogonal Assays : Compare calcium imaging (Fluo-4 AM) and electrophysiology (Xenopus oocyte OR co-expression) .
- Concentration Gradients : Test 0.1–100 µM to rule out off-target effects at high doses.
- Control Compounds : Include VUAA-1 ( ) as a positive control for Orco agonism .
Q. What mechanistic studies are recommended to elucidate its potential anticancer activity?
- Methodological Answer :
- Pathway Analysis : RNA-seq/proteomics to identify dysregulated pathways (e.g., apoptosis markers like Bcl-2/Bax) .
- Target Engagement : CETSA (Cellular Thermal Shift Assay) to validate binding to kinases (e.g., EGFR, PI3K) .
- In Vivo Validation : Xenograft models (e.g., nude mice with HT-29 tumors) at 10–50 mg/kg doses .
Data Analysis & Validation
Q. How should researchers address low reproducibility in synthetic yields?
- Methodological Answer :
- Parameter Optimization : Systematically vary temperature, solvent polarity, and catalyst (e.g., K₂CO₃ vs. Et₃N) .
- Scale-Up Challenges : Use flow chemistry (e.g., continuous microreactors) for improved mixing and heat transfer .
- Documentation : Report yields with error margins (±5%) and batch sizes (e.g., 1 mmol vs. 10 mmol) .
Q. What computational tools are recommended for predicting physicochemical properties?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
